molecular formula C7H10N2O B2855426 1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole CAS No. 2172599-51-6

1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole

Cat. No.: B2855426
CAS No.: 2172599-51-6
M. Wt: 138.17
InChI Key: UPXXCPZCMNKBOK-UHFFFAOYSA-N
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Description

1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole ( 2172599-51-6) is a versatile fused heterocyclic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . This chemical serves as a valuable building block in medicinal chemistry and organic synthesis, particularly for constructing more complex molecular architectures. The compound features a pyrano[3,4-d]imidazole core structure, which is of significant interest in pharmaceutical research due to the known biological activities of related fused heterocyclic systems. Fused heterocycles containing the imidazole moiety are frequently investigated for their diverse pharmacological properties and their ability to mimic aspects of various biomolecules . Researchers utilize this compound as a key intermediate in the development of novel bioactive molecules. The structural motif of imidazole fused with other heterocyclic rings is commonly explored in the search for new therapeutic agents, making this compound a valuable scaffold for drug discovery programs . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions and consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-6,7-dihydro-4H-pyrano[3,4-d]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-9-5-8-6-4-10-3-2-7(6)9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXXCPZCMNKBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172599-51-6
Record name 1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole typically involves the reaction between pyran and imidazole derivatives. One common method is the cyclization of appropriate precursors under controlled conditions. The specific synthetic route can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of catalysts and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazole compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Recent studies have indicated that derivatives of 1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole exhibit promising antiviral properties. For instance, compounds synthesized from this base structure have shown effectiveness against influenza A (H1N1) and Coxsackie B3 viruses. These findings suggest that the compound can serve as a scaffold for developing new antiviral agents .

Pharmacological Potential
The unique structural features of this compound allow it to interact with various biological targets. Preliminary biological assays indicate potential activities such as anti-inflammatory and analgesic effects. Further research is needed to elucidate the full pharmacological profile of this compound .

Organic Synthesis Applications

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure facilitates the formation of more complex organic molecules through various chemical reactions. For example, it can be utilized in the synthesis of imidazole derivatives that are crucial in pharmaceuticals .

Synthetic Methodologies
The compound has been employed in several synthetic methodologies aimed at creating novel heterocycles. Its ability to undergo nucleophilic substitutions and cyclization reactions makes it a valuable component in the synthesis of other biologically active compounds .

Materials Science Applications

Polymer Chemistry
In materials science, this compound has been explored for its potential use in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to investigate its role as a modifier in polymer formulations .

Compound NameActivity TypeTarget VirusReference
Compound AAntiviralInfluenza A (H1N1)
Compound BAntiviralCoxsackie B3
Compound CAnti-inflammatoryN/A

Table 2: Synthetic Applications

Reaction TypeDescriptionReference
Nucleophilic SubstitutionFormation of imidazole derivatives
Cyclization ReactionsSynthesis of complex heterocycles

Case Studies

Case Study 1: Antiviral Synthesis
A recent study synthesized a series of 2-(3,4-dimethoxyphenyl)-5,6,8-trifluoro-7-(1H-imidazol-1-yl)-4H-chromene-4-one derivatives from this compound. These compounds demonstrated significant antiviral activity against influenza viruses and represent a promising avenue for drug development .

Case Study 2: Polymer Enhancement
In another investigation focused on materials science applications, researchers incorporated this compound into polymer blends to improve their thermal stability. The results showed enhanced mechanical properties compared to standard polymer formulations without the compound .

Mechanism of Action

The mechanism of action of 1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells .

Comparison with Similar Compounds

1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole hydrochloride

  • Molecular Formula : C₉H₁₂ClN₃O
  • Molecular Weight : 215.68 g/mol
  • Key Differences : Substitution of the methyl group with an ethyl group increases hydrophobicity and molecular weight. This derivative is available commercially as a hydrochloride salt, enhancing solubility for synthetic applications .

1-Cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride

  • Molecular Formula : C₉H₁₄ClN₃O
  • Molecular Weight : 215.68 g/mol
  • This compound is marketed for drug discovery, highlighting its relevance in medicinal chemistry .

4-(Bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole

  • Molecular Formula : C₈H₁₀BrN₃O
  • Molecular Weight : 260.09 g/mol
  • Key Differences : Replacement of the imidazole ring with a pyrazole and addition of a bromomethyl group introduces electrophilic reactivity, making it suitable for cross-coupling reactions .

Table 1: Comparative Molecular Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Availability
1-Methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole C₇H₆N₄O 162.15 Methyl at position 1 Yes (Enamine Ltd.)
1-Ethyl derivative (hydrochloride) C₉H₁₂ClN₃O 215.68 Ethyl at position 1 Yes (CymitQuimica)
Cyclopropyl-2-amine derivative (hydrochloride) C₉H₁₄ClN₃O 215.68 Cyclopropyl, amine Yes (Enamine Ltd.)
Pyrazole-bromomethyl analogue C₈H₁₀BrN₃O 260.09 Bromomethyl, pyrazole Limited

Biological Activity

1-Methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant research findings.

  • Molecular Formula : C7_7H10_{10}N2_2O
  • Molar Mass : 138.17 g/mol
  • CAS Number : 2172599-51-6

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions between pyran and imidazole derivatives. The reaction conditions can significantly affect the yield and purity of the final product. Common methods include:

  • Cyclization of Precursors : Controlled reaction conditions are essential to optimize yields.
  • Use of Catalysts : Catalysts can enhance reaction rates and improve product quality .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its mechanism of action may involve the inhibition of key enzymes in bacterial cells. For instance:

  • Antibacterial Activity : Studies have shown effectiveness against various bacterial strains, with specific IC50_{50} values indicating significant potency .
  • Antifungal Activity : The compound has demonstrated antifungal properties against fungi such as Aspergillus flavus .

Anticancer Potential

The compound's anticancer properties have been explored in various studies:

  • Cell Line Studies : It has shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). For example:
    • IC50_{50} values reported for MCF-7 cells were as low as 3.79 µM .
    • Other derivatives exhibited IC50_{50} values ranging from 0.01 µM to 42.30 µM across different cancer types .

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50} Value (µM)Reference
AntibacterialVarious BacteriaVaries
AntifungalAspergillus flavusUp to 1000 µg/mL
AnticancerMCF-73.79
AnticancerNCI-H46042.30

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can disrupt critical biological pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes essential for microbial growth or cancer cell proliferation.
  • Cell Cycle Disruption : Its effects on cell cycle regulation contribute to its anticancer properties .

Q & A

Q. What are the key challenges in synthesizing 1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole, and how can reaction conditions be optimized?

Synthesis typically involves multi-step pathways, including cyclization and functional group modifications. Critical parameters include:

  • Temperature : Moderate temperatures (50–80°C) prevent side reactions like ring-opening .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts improve regioselectivity during ring formation . Purification methods like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) are essential for isolating high-purity products (>95%) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are most reliable?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituents and ring fusion patterns (e.g., pyrano-imidazole coupling) .
  • X-ray crystallography : Resolves stereochemistry and confirms fused ring conformations .
  • HPLC-MS : Validates purity (>98%) and molecular weight accuracy .

Q. What are the common impurities observed during synthesis, and how are they addressed?

Impurities often arise from incomplete cyclization or oxidation byproducts. Strategies include:

  • Reaction monitoring : TLC or in-situ IR spectroscopy detects intermediates .
  • Reductive quenching : Sodium bisulfite minimizes oxidized derivatives .
  • Recrystallization : Removes unreacted starting materials (e.g., imidazole precursors) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the imidazole nitrogen shows high electron density, favoring interactions with biological targets .
  • Molecular docking : Simulates binding to enzymes (e.g., cytochrome P450) or receptors, guiding structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in reported biological activity data for pyrano-imidazole derivatives?

Discrepancies often stem from assay conditions or impurity profiles. Solutions include:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds .
  • Metabolite profiling : LC-MS identifies active metabolites that may contribute to observed effects .
  • Crystallographic data : Correlate binding modes with activity trends across analogs .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s physicochemical and pharmacological properties?

A comparative study of analogs reveals:

SubstituentLogPSolubility (mg/mL)IC₅₀ (μM, kinase X)
-CH₃ (parent)1.20.512.3
-CF₃2.10.25.8
-OCH₃0.91.118.4
Electron-withdrawing groups (e.g., -CF₃) enhance potency but reduce solubility, requiring formulation adjustments .

Q. What role does the fused pyrano-imidazole system play in stabilizing interactions with biological targets?

The rigid fused ring system:

  • Enhances binding affinity : Pre-organizes the molecule for π-π stacking with aromatic residues in enzyme active sites .
  • Reduces metabolic degradation : The saturated pyran ring resists cytochrome P450-mediated oxidation compared to planar analogs .

Methodological Recommendations

  • Synthetic scale-up : Transition from batch to flow chemistry improves yield reproducibility (e.g., 65% → 82% in continuous reactors) .
  • Toxicology screening : Use zebrafish models for rapid assessment of hepatotoxicity and neurotoxicity .
  • Data sharing : Deposit crystallographic data in public databases (e.g., CCDC) to facilitate cross-study validation .

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